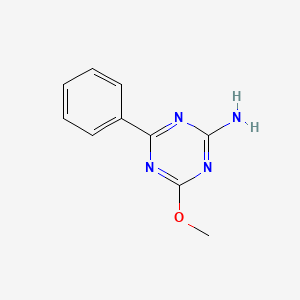

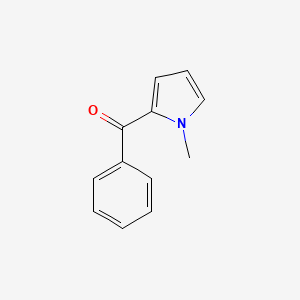

4-Methoxy-6-phenyl-1,3,5-triazin-2-amine

Overview

Description

“4-Methoxy-6-phenyl-1,3,5-triazin-2-amine” is a type of 1,3,5-triazine compound . Triazines are known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

The synthesis of 1,3,5-triazines involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

The molecular formula of “4-Methoxy-6-phenyl-1,3,5-triazin-2-amine” is C11H12N4O . The structure of the compound was confirmed using 1 H NMR, 13 C NMR, mass spectrometry, and FT-IR spectroscopy .Chemical Reactions Analysis

The reactivity of the triazine skeleton decreases with the increasing distance of the sulfonamide group, i.e., with the increasing number of CH2 groups .Physical And Chemical Properties Analysis

The molecular weight of “4-Methoxy-6-phenyl-1,3,5-triazin-2-amine” is 216.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 .Scientific Research Applications

Antimicrobial Activities

Some derivatives of triazine compounds have been synthesized and evaluated for their antimicrobial properties. For example, novel 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones and primary amines, including 4-methoxybenzaldehyde, showed good to moderate activities against test microorganisms (Bektaş et al., 2007).

Materials Science

Triazine and related compounds find applications in materials science, such as in the synthesis of covalent-organic polymers (COPs) with high surface area and stability, useful for detecting nitroaromatic explosives and small organic molecules. These materials exhibit fast responses and high sensitivity, highlighting their potential in security applications (Xiang & Cao, 2012).

Organic Synthesis

Triazine compounds are versatile in organic synthesis, enabling the development of novel synthetic methods and materials. For instance, a convenient two-step one-pot electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives from triazine compounds demonstrated anti-stress oxidative properties, showcasing the potential for developing new pharmaceuticals and therapeutic agents (Largeron & Fleury, 1998).

Corrosion Inhibition

Triazine derivatives also play a role in corrosion inhibition, demonstrating high efficiency in protecting metals in acidic environments. For instance, a study showed that 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole effectively inhibited mild steel corrosion in hydrochloric acid medium, with efficiencies reaching up to 98% (Bentiss et al., 2009).

Photopolymerization Initiators

Compounds like 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine have been identified as efficient photoinitiators for the free radical photopolymerization of (meth)acrylates under near UV or visible LED irradiation. This application is crucial for developing new materials with specific light-curing properties (Zhang et al., 2014).

Mechanism of Action

Target of Action

Triazine derivatives have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

It’s known that triazine compounds can interact with various biological targets through hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

Triazine derivatives have been reported to influence a variety of biological processes, suggesting they may impact multiple pathways .

Pharmacokinetics

The molecular weight of 20221 suggests it may have suitable pharmacokinetic properties for drug development .

Result of Action

Triazine derivatives have been reported to exhibit a range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects .

properties

IUPAC Name |

4-methoxy-6-phenyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-15-10-13-8(12-9(11)14-10)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBSTXIIQYFNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275267 | |

| Record name | 4-methoxy-6-phenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-6-phenyl-1,3,5-triazin-2-amine | |

CAS RN |

30369-38-1 | |

| Record name | 4-methoxy-6-phenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1595132.png)